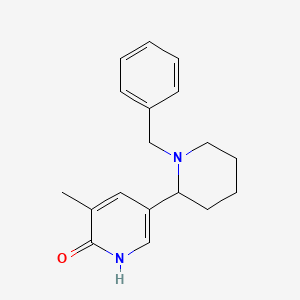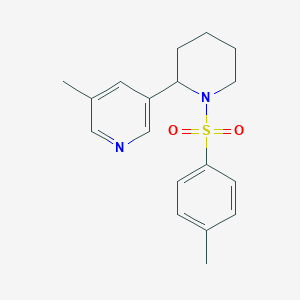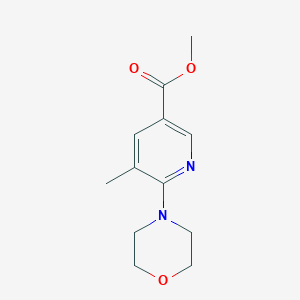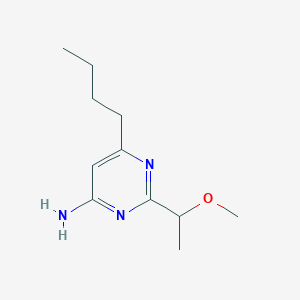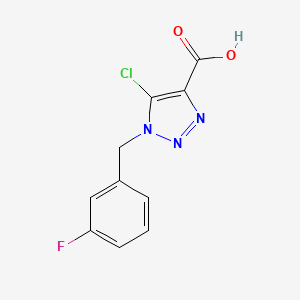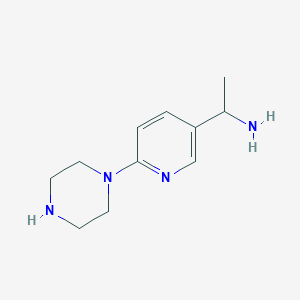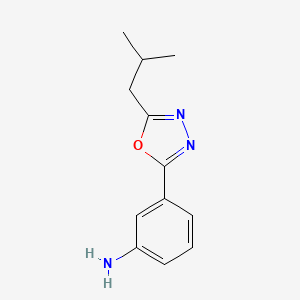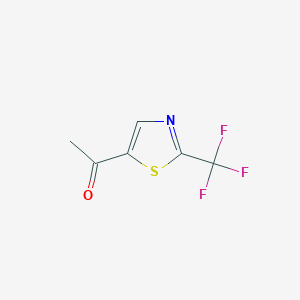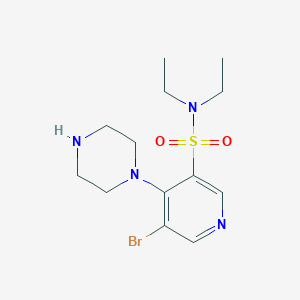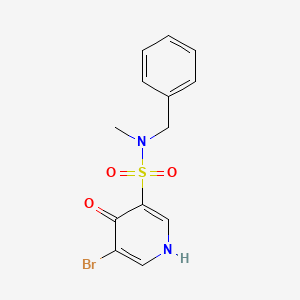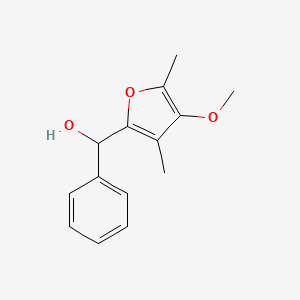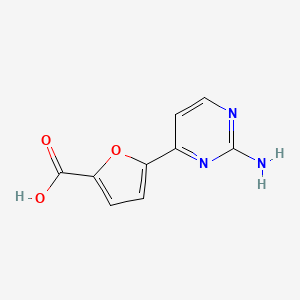
5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The furan ring is known for its reactivity and biological activity, while the pyrimidine ring is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a condensation reaction between an appropriate aldehyde and guanidine.
Coupling of the Two Rings: The final step involves coupling the furan and pyrimidine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones and pyrimidinones.
Reduction: Dihydropyrimidines and tetrahydrofurans.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.
2-Aminopyrimidin-4(3H)-one: Lacks the furan ring but retains the pyrimidine moiety.
Uniqueness
5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid is unique due to the combination of the furan and pyrimidine rings, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-(2-aminopyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c10-9-11-4-3-5(12-9)6-1-2-7(15-6)8(13)14/h1-4H,(H,13,14)(H2,10,11,12) |
InChI Key |
PJSWTCUPNFCAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C2=CC=C(O2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


